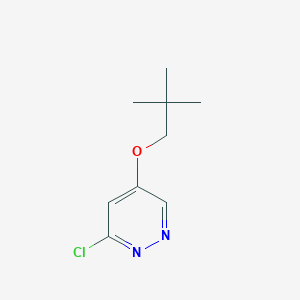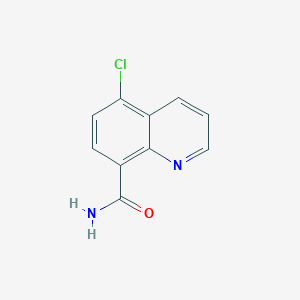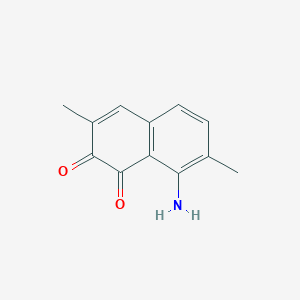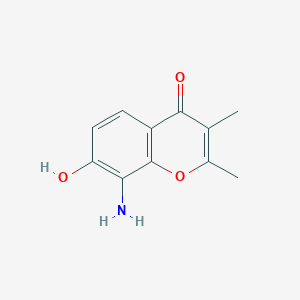![molecular formula C10H14N4O B11898143 3-Ethyl-7-methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11898143.png)
3-Ethyl-7-methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-7-methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-7-methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields . Another approach involves the Dimroth rearrangement, which is a convenient method for synthesizing triazolopyrimidines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-mediated synthesis can be scaled up for industrial applications, providing an efficient and sustainable method for production .
化学反応の分析
Types of Reactions
3-Ethyl-7-methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted triazolopyrimidines.
科学的研究の応用
3-Ethyl-7-methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine has several scientific research applications, including:
作用機序
The mechanism of action of 3-Ethyl-7-methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved in this process include the alteration of cell cycle progression and the induction of apoptotic signaling pathways .
類似化合物との比較
Similar Compounds
Similar compounds to 3-Ethyl-7-methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine include:
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 1,2,4-Triazolo[1,5-a]pyridines
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique biological activities and chemical properties. The presence of ethyl, methoxy, and dimethyl groups in the structure enhances its interactions with biological targets and improves its pharmacokinetic properties .
特性
分子式 |
C10H14N4O |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
3-ethyl-7-methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine |
InChI |
InChI=1S/C10H14N4O/c1-5-8-12-13-9-6(2)10(15-4)11-7(3)14(8)9/h5H2,1-4H3 |
InChIキー |
DPNVONHPCRPRLW-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN=C2N1C(=NC(=C2C)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B11898066.png)




![1-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one](/img/structure/B11898103.png)






![1,7-Diazaspiro[4.4]nonane, 7-pyrazinyl-](/img/structure/B11898146.png)

